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Compound of Interest

Compound Name: Methiomeprazine

Cat. No.: B162253

An In-depth Technical Guide to the Chemical and Physical Properties of Methiomeprazine
Introduction

Methiomeprazine is a chemical compound belonging to the phenothiazine class.
Phenothiazines are a well-established group of compounds, many of which exhibit
antipsychotic and neuroleptic properties. They form the basis for a significant number of drugs
used in the treatment of psychiatric disorders. The therapeutic effects of these compounds are
primarily attributed to their interaction with various neurotransmitter receptors in the central
nervous system. This technical guide provides a comprehensive overview of the known
chemical and physical properties of Methiomeprazine, its anticipated pharmacological profile
based on its structural class, and detailed experimental protocols relevant to its
characterization. The information is intended for researchers, scientists, and professionals in
the field of drug development.

Chemical Properties

The fundamental chemical identifiers and structural information for Methiomeprazine are
summarized below. This data is essential for the unambiguous identification and
characterization of the compound.
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Property Value Reference(s)

N,N,2-trimethyl-3-(2-
IUPAC Name methylsulfanylphenothiazin-10-  [1][2]

yl)propan-1l-amine

CAS Number 7009-43-0 [1][3]
Chemical Formula C19H24N2S2 [1]
Molecular Weight 344.5 g/mol

CC(CN1C2=CC=CC=C2SC3=
C1C=C(C=C3)SC)CN(C)C

Canonical SMILES

AQMNNXSLDLIGII-
InChlKey

UHFFFAOYSA-N

Levometimeprazine,
Synonyms Metiomeprazina,

Methiomeprazinum

Physical Properties

The physical properties of a compound are critical for its formulation and delivery as a
therapeutic agent. The data presented includes both predicted and experimental values where
available.
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Property Value Notes Reference(s)
Boiling Point 480.8 £ 45.0 °C Predicted value
pKa 9.32+0.28 Predicted value

Phenothiazines are

Water Solubility Predicted to be low generally poorly
soluble in water.

Calculated for the

similar compound
LogP (Octanol/Water)  4.487 _ _

Trimeprazine,

indicating lipophilicity.

Pharmacological Profile
Mechanism of Action

As a member of the phenothiazine class, Methiomeprazine is expected to exert its primary
pharmacological effects through the antagonism of dopamine D2 receptors in the central
nervous system. This action is the hallmark of typical antipsychotic drugs and is linked to the
mitigation of positive symptoms in psychosis. Furthermore, phenothiazines typically possess a
broad receptor binding profile, interacting with a variety of other neurotransmitter systems. This
includes serotonergic (5-HT2a), histaminergic (H1), adrenergic (a1), and muscarinic (M1)
receptors. The interaction with these additional receptors contributes to the drug's full
therapeutic profile as well as its potential side effects.

Receptor Binding Profile

Specific experimental Ki values for Methiomeprazine are not readily available in the surveyed
literature. However, based on extensive studies of other phenothiazine compounds, an
expected affinity profile can be inferred. A lower Ki value signifies a higher binding affinity.
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L Associated Clinical
Receptor Target Expected Affinity . Reference(s)
Effect/Side Effect

Antipsychotic efficacy

(reduction of positive

Dopamine D2 High )
symptoms), risk of
EPS
Potential modulation
Serotonin 5-HT2a High of negative symptoms,
reduced risk of EPS
Histamine Hi High Sedation, weight gain
Orthostatic
Adrenergic oz High hypotension,
dizziness
Anticholinergic effects
Muscarinic M1 Moderate to Low (dry mouth, blurred

vision, constipation)

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis
and characterization of Methiomeprazine, based on established procedures for phenothiazine
derivatives.

Synthesis and Purification

This protocol describes a plausible synthetic route for Methiomeprazine based on the known
chemistry of phenothiazines.

» N-Alkylation of 2-(Methylthio)phenothiazine:

o To a solution of 2-(methylthio)phenothiazine in a dry, aprotic solvent such as xylene or
toluene, add a strong base like sodium amide (NaNH2).
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o Heat the mixture to reflux for approximately 2 hours to ensure complete deprotonation of
the phenothiazine nitrogen.

o Slowly add a solution of 1-chloro-3-(dimethylamino)-2-methylpropane in the same solvent
to the reaction mixture over a period of 1 hour.

o Continue heating under reflux for 18-20 hours to drive the alkylation reaction to
completion.

e Workup and Extraction:
o After cooling to room temperature, quench the reaction by carefully adding water.

o Acidify the aqueous layer with a suitable acid (e.g., methanesulfonic acid) to protonate the
desired product, rendering it water-soluble.

o Wash the aqueous layer with a nonpolar solvent like ether to remove unreacted starting
materials and non-basic impurities.

o Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the
product, making it soluble in organic solvents.

o Extract the product into an organic solvent such as ether or dichloromethane.
 Purification:

o Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSOa or
K2CO:s).

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

o Purify the resulting crude oil or solid by vacuum distillation or column chromatography to
yield pure Methiomeprazine.

Melting Point Determination

The melting point is a crucial indicator of purity.
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o Sample Preparation: Place a small amount of the dried, purified crystalline solid into a
capillary tube, sealed at one end.

o Apparatus: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).

o Approximate Determination: First, perform a rapid heating (5-10 °C/min) to find the
approximate melting range.

e Accurate Determination: Allow the apparatus to cool, then use a fresh sample and heat
slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

e Recording: Record the temperature at which the first drop of liquid appears and the
temperature at which the last crystal melts. This range is the melting point. A pure compound
typically has a sharp melting range of 1-2 °C.

In Vitro Receptor Binding Assay (Radioligand
Displacement)

This protocol is used to determine the binding affinity (Ki) of Methiomeprazine for various

receptors.

 Membrane Preparation: Prepare cell membrane homogenates from either cultured cell lines
expressing a specific human recombinant receptor (e.g., D2, 5-HT2a) or from specific brain
regions of a laboratory animal (e.g., rat striatum for D2 receptors).

o Assay Components: For each receptor, the assay mixture in a buffer solution will contain:
o The prepared membrane homogenate.

o A specific radioligand (e.qg., [*H]spiperone for D2z receptors) at a concentration near its
dissociation constant (Kd).

o Varying concentrations of the test compound (Methiomeprazine).

 Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a
sufficient time to reach equilibrium.
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o Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum
filtration through glass fiber filters. The membranes and bound ligand are trapped on the
filter.

o Quantification: Measure the radioactivity trapped on the filters using liquid scintillation
counting.

o Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of
Methiomeprazine. Use non-linear regression to fit the data to a sigmoidal dose-response
curve to determine the ICso value (the concentration of Methiomeprazine that inhibits 50%
of the specific binding of the radioligand). Convert the ICso to the inhibition constant (Ki)
using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Analysis in a Rodent Model

This protocol outlines a typical study to determine key pharmacokinetic parameters.

e Animal Model: Use adult male Sprague-Dawley rats (250-300g) with cannulated jugular
veins for blood sampling.

e Drug Formulation and Administration:

o Intravenous (V) Group: Formulate Methiomeprazine in a suitable vehicle (e.g., saline
with a co-solvent) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to
establish baseline parameters like clearance and volume of distribution.

o Oral (PO) Group: Formulate Methiomeprazine in an appropriate vehicle (e.g., 0.5%
methylcellulose) and administer via oral gavage (e.g., 5-10 mg/kg).

e Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula
at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-
dose).

o Sample Processing: Immediately process blood samples by centrifugation to separate
plasma. Store plasma samples at -80°C until analysis.
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e Bioanalysis: Quantify the concentration of Methiomeprazine in plasma samples using a
validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

o Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to
perform a non-compartmental analysis on the plasma concentration-time data to determine
key parameters, including:

o Maximum plasma concentration (Cmax)

o Time to reach maximum concentration (Tmax)

o Area under the plasma concentration-time curve (AUC)

o Elimination half-life (t1/2)

o Volume of distribution (Vd)

o Clearance (CL)

o Oral bioavailability (F%) calculated as (AUC_PO /AUC_1V) * (Dose_IV / Dose_PO) * 100.

Visualizations

The following diagrams illustrate the general mechanism of action for phenothiazines and a
typical experimental workflow for characterizing a novel compound like Methiomeprazine.
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Caption: General Antipsychotic Mechanism of Methiomeprazine.
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Caption: Workflow for Physicochemical and Pharmacological Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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